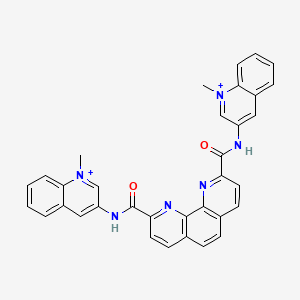
Pomalidomide-amino-PEG4-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-amino-PEG4-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand and a linker used in PROTAC (proteolysis-targeting chimeras) technology . This compound is primarily used in scientific research for targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-amino-PEG4-NH2 involves the conjugation of Pomalidomide with a PEG4 linker that has an amino group at one end. The process typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is activated using a coupling agent.
Linker Attachment: The activated Pomalidomide is then reacted with the PEG4 linker under controlled conditions to form the conjugate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and purification through high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-amino-PEG4-NH2 primarily undergoes substitution reactions due to the presence of reactive amino groups. These reactions are crucial for its role in PROTAC technology, where it forms covalent bonds with target proteins .
Common Reagents and Conditions
Coupling Agents: Commonly used coupling agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Major Products
The major product of these reactions is the this compound conjugate, which is used in the synthesis of PROTACs for targeted protein degradation .
Scientific Research Applications
Pomalidomide-amino-PEG4-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in studies to understand protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drug delivery systems and bioconjugates
Mechanism of Action
Pomalidomide-amino-PEG4-NH2 functions by recruiting E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is central to its application in PROTAC technology, where it helps in the selective degradation of disease-causing proteins .
Comparison with Similar Compounds
Similar Compounds
- Pomalidomide-PEG3-NH2
- Pomalidomide-PEG6-NH2
- Lenalidomide
- Thalidomide
Uniqueness
Pomalidomide-amino-PEG4-NH2 is unique due to its specific PEG4 linker, which provides optimal solubility and stability. This makes it particularly effective in PROTAC applications compared to other similar compounds .
Properties
Molecular Formula |
C23H30N4O9 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C23H30N4O9/c24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(29)25-16-3-1-2-15-20(16)23(32)27(22(15)31)17-4-5-18(28)26-21(17)30/h1-3,17H,4-14,24H2,(H,25,29)(H,26,28,30) |
InChI Key |
GQLKBZZCVCHVCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide](/img/structure/B11935181.png)
![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide](/img/structure/B11935186.png)

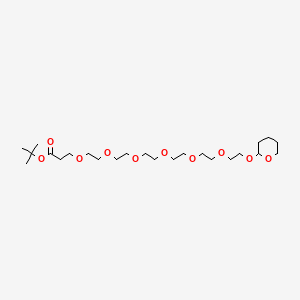
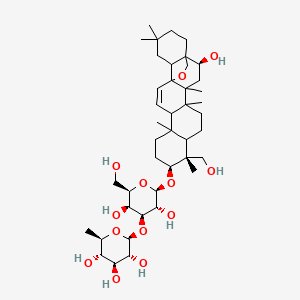
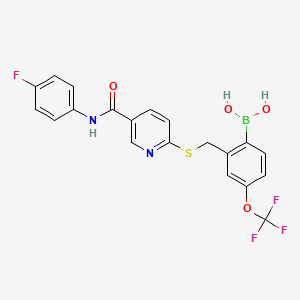
![tert-butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate](/img/structure/B11935218.png)

![8-(3-Fluorophenyl)-2-(2-hydroxyethyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one](/img/structure/B11935225.png)
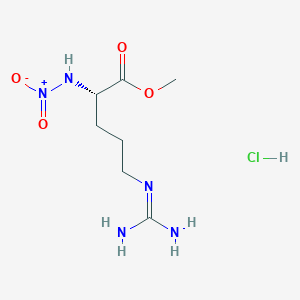
![2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate](/img/structure/B11935237.png)

![(3R,4S,5S)-1-{[(3R,4S)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl}-3,5-dimethyl-4-phenylpiperidin-4-ol](/img/structure/B11935247.png)
